molecular formula C16H14ClNO3 B5711436 7-(4-chlorobenzyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine

7-(4-chlorobenzyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine

Cat. No. B5711436
M. Wt: 303.74 g/mol
InChI Key: NZWWJZXAORTNOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-chlorobenzyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments, have been extensively studied.

Mechanism of Action

The mechanism of action of 7-(4-chlorobenzyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine is not fully understood. However, it is believed to act by inhibiting the growth of cancer cells and microorganisms through the disruption of DNA replication and protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that 7-(4-chlorobenzyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine has significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of microorganisms, and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-(4-chlorobenzyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine in lab experiments is its high potency and specificity towards cancer cells and microorganisms. However, its limitations include its low solubility in water and its potential toxicity towards normal cells.

Future Directions

There are several future directions for the research on 7-(4-chlorobenzyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine. One of the most promising directions is the development of novel synthetic methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in other fields such as agriculture and environmental science.
In conclusion, 7-(4-chlorobenzyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine is a chemical compound with significant potential in various fields of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions have been extensively studied and provide a foundation for further research.

Synthesis Methods

The synthesis of 7-(4-chlorobenzyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine has been achieved using various methods. One of the most common methods involves the reaction of 4-chlorobenzylamine and 2,3-dihydroxybenzaldehyde in the presence of acetic acid and acetic anhydride. The resulting product is then treated with hydrochloric acid to obtain the final compound.

Scientific Research Applications

7-(4-chlorobenzyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine has been shown to have potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry, where it has been shown to exhibit significant antimicrobial and anticancer activity.

properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-6,8-dihydro-[1,3]dioxolo[4,5-g][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c17-13-3-1-11(2-4-13)7-18-8-12-5-15-16(21-10-20-15)6-14(12)19-9-18/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWWJZXAORTNOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC3=C(C=C2OCN1CC4=CC=C(C=C4)Cl)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-chlorobenzyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine

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